molecular formula CH2N4 B1588448 Tetrazolidine CAS No. 27988-97-2

Tetrazolidine

Cat. No.: B1588448
CAS No.: 27988-97-2
M. Wt: 70.05 g/mol
InChI Key: KJUGUADJHNHALS-UHFFFAOYSA-N
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Description

Tetrazolidine is a nitrogen-rich heterocyclic compound that features a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound and its derivatives are known for their stability and unique chemical properties, making them valuable in scientific research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolidine can be synthesized through various methods, including the catalytic hydrogenation of tetrazole derivatives. For instance, the catalytic hydrogenation of 1,1’-dimethylbistetrazole using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Ni) under hydrogen pressure (35–150 bar) and temperatures ranging from 20 to 60°C has been reported . Another method involves the reaction of thiocarbamide with hydrazine at elevated temperatures (up to 170°C), although this method may lead to polymeric by-products .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yields and purity. The choice of catalyst and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Tetrazolidine undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The compound is particularly reactive towards reducing agents, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using Pd/C, Pt/C, or Raney Ni under hydrogen pressure.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Tetrazolidine and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, this compound derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Tetrazolidine is structurally similar to other nitrogen-containing heterocycles, such as tetrazole, triazole, and imidazole. this compound is unique due to its higher nitrogen content and distinct reactivity profile. Similar compounds include:

This compound stands out due to its stability and versatility in chemical reactions, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2H-tetrazole
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InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
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InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N
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Canonical SMILES

C1=NNN=N1
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Molecular Formula

CH2N4
Record name 1H-TETRAZOLE
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DSSTOX Substance ID

DTXSID5075280
Record name 1H-Tetrazole
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Molecular Weight

70.05 g/mol
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Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.
Record name 1H-TETRAZOLE
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CAS No.

288-94-8, 100043-29-6
Record name 1H-TETRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrazolidine
Reactant of Route 2
Tetrazolidine

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